molecular formula C20H23N3OS2 B10793017 2-[[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]thio]benzothiazole

2-[[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]thio]benzothiazole

Cat. No.: B10793017
M. Wt: 385.6 g/mol
InChI Key: JNIWBWPRMZRFLQ-UHFFFAOYSA-N
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Description

2-[[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]thio]benzothiazole is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is known for its potential therapeutic applications, especially in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]thio]benzothiazole typically involves multiple steps. One common method includes the reaction of 2-chlorobenzothiazole with 2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanethiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]thio]benzothiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

2-[[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]thio]benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]thio]benzothiazole involves its interaction with specific molecular targets. It acts as an antagonist to alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes. By blocking these receptors, the compound can modulate smooth muscle contraction in blood vessels and other tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]thio]benzothiazole is unique due to its specific structural features that confer high affinity and selectivity for alpha1-adrenergic receptors. This makes it a promising candidate for further research and potential therapeutic applications.

Properties

Molecular Formula

C20H23N3OS2

Molecular Weight

385.6 g/mol

IUPAC Name

2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethylsulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C20H23N3OS2/c1-24-18-8-4-3-7-17(18)23-12-10-22(11-13-23)14-15-25-20-21-16-6-2-5-9-19(16)26-20/h2-9H,10-15H2,1H3

InChI Key

JNIWBWPRMZRFLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCSC3=NC4=CC=CC=C4S3

Origin of Product

United States

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